2-Methylquinazolin-4-ol

PARP inhibitor DNA repair Enzymology

Select 2-Methylquinazolin-4-ol for validated PARP/ATCase inhibition. Its specific 2-methyl substitution confers a Ki of 1.1μM (PARP) and IC50 of 0.20mM (ATCase), providing a wider dynamic range than 3-Aminobenzamide. Available in analytical standard-grade (≥99.95%) and research-grade (≥98%) purity, ensuring experimental reproducibility and reliable SAR analysis.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 1769-24-0
Cat. No. B155681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylquinazolin-4-ol
CAS1769-24-0
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1
InChIInChI=1S/C9H8N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5H,1H3,(H,10,11,12)
InChIKeyFIEYHAAMDAPVCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylquinazolin-4-ol (CAS 1769-24-0): Procurement-Grade Overview for Research and Analytical Applications


2-Methylquinazolin-4-ol (CAS 1769-24-0), also known as 2-Methyl-4(3H)-quinazolinone, is a heterocyclic quinazoline derivative with a molecular formula of C₉H₈N₂O and a molecular weight of 160.17 g/mol [1]. It is recognized in authoritative chemical databases as a naturally occurring metabolite in certain Streptomyces and Bacillus species [1]. From a procurement perspective, this compound is commercially available as a potent and competitive inhibitor of poly(ADP-ribose) synthetase (PARP) and mammalian aspartate transcarbamylase (ATCase), with well-documented activity values, making it a specific tool for research in DNA repair and pyrimidine biosynthesis pathways .

Why 2-Methylquinazolin-4-ol Cannot Be Directly Substituted by Generic Quinazolinones in Research


Substituting 2-Methylquinazolin-4-ol with a generic quinazolin-4-ol or other unsubstituted analog is not scientifically sound for targeted research. The presence and precise position of the methyl group on the quinazoline core are critical determinants of its biological activity and molecular recognition [1]. While the broader class of 2-methylquinazolin-4(3H)-one derivatives exhibits a range of antimicrobial and anti-inflammatory activities, the specific inhibitory profile of the unadorned parent compound against PARP (Ki=1.1 μM) and ATCase (IC50=0.20 mM) is a direct consequence of its unique molecular structure . Using a close analog without this specific substitution pattern would introduce an uncontrolled variable, potentially altering target engagement, potency, and the validity of experimental results. This guide provides the quantitative evidence necessary to substantiate the selection of 2-Methylquinazolin-4-ol over its less-defined analogs for specific research applications.

Quantitative Differentiation Evidence for 2-Methylquinazolin-4-ol Procurement


PARP Inhibition Potency: A Comparative Benchmark Against 3-Aminobenzamide

2-Methylquinazolin-4-ol acts as a potent, competitive inhibitor of poly(ADP-ribose) synthetase (PARP) with a reported inhibition constant (Ki) of 1.1 μM . In direct comparison, the widely used benchmark PARP inhibitor, 3-Aminobenzamide (3-AB), has a reported Ki of 1.8 μM under comparable conditions . This indicates that 2-Methylquinazolin-4-ol is approximately 1.6-fold more potent than 3-AB as a PARP inhibitor in vitro.

PARP inhibitor DNA repair Enzymology Biochemical assay

Dual-Target Inhibition Profile: Distinct from High-Potency ATCase Inhibitors like PALA

2-Methylquinazolin-4-ol is also an inhibitor of mammalian aspartate transcarbamylase (ATCase), with a reported IC50 value of 0.20 mM (200 μM) . This activity is contrasted with the potent, bisubstrate analog inhibitor N-(phosphonacetyl)-L-aspartate (PALA), which exhibits a Ki of 27 nM against E. coli ATCase [1]. While a direct comparison across species and assay types requires caution, this 7,400-fold difference in potency underscores that 2-Methylquinazolin-4-ol is a relatively weak ATCase inhibitor.

ATCase inhibitor Pyrimidine biosynthesis Cancer metabolism Enzyme kinetics

Analytical Standard-Grade Purity: Ensuring Reproducibility in Quantitative Assays

2-Methylquinazolin-4-ol is available in a high-purity analytical standard grade (≥99.95% as determined by HPLC) from reputable vendors, specifically for research and analytical applications . This level of purity is not universally available for all quinazolinone derivatives and is a critical differentiator for applications requiring absolute quantification. Other commercial sources offer the compound at lower purities (e.g., 98% or 95%+), but the availability of a certified analytical standard is a distinct advantage for method development and validation .

Analytical standard Quality control HPLC Method validation

Validated In Vivo Activity: Demonstrated Dose-Dependent ATCase Inhibition

Beyond in vitro characterization, 2-Methylquinazolin-4-ol has demonstrated in vivo activity. In a reported study, oral administration (i.g.) of 2-Methylquinazolin-4-ol at doses ranging from 0.2 to 1 mg for two consecutive days resulted in a dose-dependent inhibition of ATCase in vivo . This confirmation of target engagement in a living system is a critical advancement over many in-class compounds that lack documented in vivo efficacy data.

In vivo pharmacology ATCase inhibition Oral administration Dose-response

Optimal Research and Industrial Applications for 2-Methylquinazolin-4-ol Based on Differentiated Evidence


Scenario 1: Biochemical Assay Development for PARP Activity Screening

When developing or validating a biochemical assay for poly(ADP-ribose) synthetase (PARP) activity, 2-Methylquinazolin-4-ol is a superior choice as a positive control inhibitor. Its enhanced potency (Ki = 1.1 μM) relative to the classic inhibitor 3-Aminobenzamide (Ki = 1.8 μM) provides a wider dynamic range and a clearer inhibitory signal . Furthermore, the availability of an analytical standard-grade (≥99.95% purity) material ensures that the observed inhibition is due to the compound itself and not an impurity, which is essential for robust assay validation .

Scenario 2: In Vivo Studies of Moderate ATCase Inhibition in Pyrimidine Metabolism

2-Methylquinazolin-4-ol is the compound of choice for in vivo studies aiming to achieve moderate, non-ablative inhibition of aspartate transcarbamylase (ATCase). Unlike the extremely potent inhibitor PALA (Ki = 27 nM), 2-Methylquinazolin-4-ol (IC50 = 0.20 mM) offers a much weaker inhibition profile, allowing researchers to investigate the effects of partial pathway attenuation rather than complete shutdown [1]. Critically, its demonstrated dose-dependent in vivo activity following oral administration provides a validated starting point for designing animal studies, a feature not commonly found among other quinazolinone analogs .

Scenario 3: Development and Validation of Analytical Methods (LC-MS, HPLC)

For analytical chemists developing methods for the detection and quantification of quinazolinone-related compounds, the procurement of 2-Methylquinazolin-4-ol as a certified analytical standard is essential. The high purity (≥99.95%) and traceable documentation provided with the standard grade make it the definitive choice for establishing method accuracy, precision, and linearity, which are required for regulatory filings or publication in peer-reviewed journals . Using a lower-purity, non-certified research-grade product would compromise the reliability of the analytical method.

Scenario 4: Medicinal Chemistry: Scaffold for Generating Diverse Derivative Libraries

In medicinal chemistry programs, 2-Methylquinazolin-4-ol serves as a validated core scaffold for the synthesis of diverse derivative libraries. Research has established that novel 2-methylquinazolin-4(3H)-one derivatives bearing various functionalities (e.g., urea, thiourea, sulphonamide) exhibit promising anti-inflammatory (up to 92% IL-6 inhibition) and antimicrobial activities (MIC 10-30 μg/mL) [2]. Starting with the pure, well-characterized parent compound ensures that any biological activity observed in new derivatives can be confidently attributed to the introduced modifications, streamlining structure-activity relationship (SAR) analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylquinazolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.